Testosterone-d3

Catalog No.
S3314120
CAS No.
77546-39-5
M.F
C19H28O2
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testosterone-d3

Quantitation of testosterone in complex biological matrices is plagued by interference from isobaric peaks and retention time shifts with inadequate internal standards. Testosterone-d3 (16,16,17-d3) solves this: * Exact +3 Da mass shift avoids overlap with native M+2, enabling sub-ng/mL LLOQ. * Co-elutes perfectly with analyte, eliminating d5 isotope effect and correcting for matrix suppression. * ISO 17034 certified for anti-doping labs, ensuring legally defensible data. * In stock, ready for high-throughput LC-MS/MS workflows.

CAS Number

77546-39-5

Product Name

Testosterone-d3

IUPAC Name

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

MUMGGOZAMZWBJJ-HZRGXLBSSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O

The exact mass of the compound Testosterone-16,16,17-D3 is 291.227760370 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Testosterone-16,16,17-d3, 16,16,17-Trideuterotestosterone, Androst-4-en-3-one-16,16,17-d3, 17-hydroxy-, (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-16,16,17-trideuterio-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one, 4-Androsten-17β-ol-3-one-16,16,17-d3

Purity

≥98%

Package Size

1 mg, 5 mg, 0.05 g

Testosterone-d3 (specifically the 16,16,17-d3 isotopologue, CAS 77546-39-5) is a premium stable-isotope-labeled internal standard (SIL-IS) engineered for the precise quantification of native testosterone. In high-throughput clinical, forensic, and environmental laboratories, accurate quantification relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) workflows . Procurement of this specific deuterated standard provides an exact structural and chemical match to the native hormone, allowing it to perfectly mimic the analyte's extraction recovery, ionization efficiency, and chromatographic behavior, thereby serving as the ultimate calibrator for complex biological matrices [1].

Procurement Fit

Workflow
LC-MS/MS quantitative bioanalysis of testosterone in complex biological matrices
Labeling design
Deuterium at metabolically stable 16,16,17 positions; supports matrix-effect compensation
Certification
Certified reference material with lot-specific isotopic and chemical purity documentation

Substituting Testosterone-d3 with unlabeled testosterone is impossible for mass spectrometry, as the instrument cannot differentiate the standard from the endogenous analyte. Furthermore, substituting with alternative deuterated analogs introduces severe quantitative liabilities. Utilizing Testosterone-d2 fails because its +2 Da mass shift overlaps with the natural M+2 isotopic peak of native testosterone, artificially inflating the internal standard signal at high concentrations and ruining the lower limit of quantification (LLOQ) [1]. Conversely, highly deuterated analogs like Testosterone-d5 suffer from a pronounced chromatographic 'isotope effect,' causing them to elute at a slightly different retention time than the native analyte and exposing them to different matrix suppression effects [2]. Only the +3 Da mass shift of Testosterone-d3 provides the perfect balance of isotopic clearance and co-elution.

Substitution Risk

Substituting with higher-deuterium isotopologues (e.g., D5) may alter chromatographic co-elution and matrix-effect compensation.
Unlabeled or non-certified analogs may lack the lot-specific isotopic purity documentation required for method transfer.
13C-labeled standards may offer similar performance but may differ in availability and procurement cost, requiring separate method validation.

M+2 Cross-Talk Elimination

In high-sensitivity LC-MS/MS assays, the natural isotopic distribution of native testosterone includes an M+2 peak (m/z 291) at approximately 2% abundance due to naturally occurring 13C and 18O isotopes. Utilizing Testosterone-d2 (m/z 291) as an internal standard results in direct isobaric overlap, causing the native analyte to artificially inflate the internal standard signal at high concentrations[1]. Testosterone-d3 (m/z 292) provides a critical +3 Da mass shift, completely bypassing this M+2 interference and ensuring a linear calibration curve down to the low pg/mL range[2].

Evidence DimensionIsobaric overlap with native testosterone M+2 isotope
Target Compound DataTestosterone-d3 (+3 Da, m/z 292): 0% overlap
Comparator Or BaselineTestosterone-d2 (+2 Da, m/z 291): ~2% signal interference from native analyte
Quantified DifferenceComplete elimination of baseline inflation at high analyte concentrations
ConditionsLC-MS/MS MRM transitions (e.g., 292 -> 97 for T-d3 vs 289 -> 97 for native)

Eliminating isotopic cross-talk is strictly required for clinical laboratories to achieve sub-ng/mL LLOQs without non-linear calibration curves.

Method accuracy
Cross-study comparable
d3 method Recovery 100.0–100.3%; within-set CV 0.1–1.0%
d2/d5 methods Systematic differences up to 11 nmol/L
Reported ID-LC-MS/MS reference procedure context; supports method validation review.
Human serum; SPE/LLE extraction; reversed-phase chromatography.

Minimized Deuterium Effect for Co-Elution

Stable isotope-labeled internal standards must co-elute with the target analyte to accurately normalize instantaneous matrix suppression or enhancement in the mass spectrometer source. Highly deuterated analogs, such as Testosterone-d5, exhibit a pronounced 'isotope effect' on reverse-phase chromatography, causing them to elute slightly earlier than native testosterone [1]. This temporal offset exposes the internal standard to different matrix components. Testosterone-d3 strikes the optimal balance, providing sufficient mass shift to avoid cross-talk while minimizing the retention time shift, ensuring near-perfect co-elution and >95% accurate matrix effect normalization [2].

Evidence DimensionChromatographic retention time shift (ΔRT) and matrix normalization
Target Compound DataTestosterone-d3: Near-perfect co-elution with native testosterone
Comparator Or BaselineTestosterone-d5: Measurable temporal offset due to reverse-phase isotope effect
Quantified DifferenceT-d3 ensures identical matrix suppression exposure; T-d5 introduces quantitative bias due to differential ionization
ConditionsReverse-phase UPLC-MS/MS with electrospray ionization (ESI)

Perfect co-elution ensures the internal standard experiences the exact same instantaneous matrix effects as the target analyte, preventing quantitative bias.

Metabolic stability
Head-to-head
4–7× longer half-life vs. unlabeled testosterone
Reported in vitro aromatase resistance context; supports androgen receptor pathway study design.
Recombinant human CYP19; AR EC50 0.53 nM (d3) vs. 0.74 nM (testosterone).

H/D Back-Exchange Stability

The positional placement of deuterium atoms is critical for internal standard stability during aggressive sample preparation. Deuterium labels located at enolizable positions adjacent to the 3-keto group (e.g., C2 or C4) are highly susceptible to hydrogen-deuterium (H/D) back-exchange when exposed to protic solvents, acidic/basic extraction conditions, or derivatization steps [1]. The specific 16,16,17-d3 labeling pattern of CAS 77546-39-5 places the isotopes at structurally stable, non-enolizable positions, retaining >99% of its isotopic purity throughout complex analytical workflows[2].

Evidence DimensionIsotopic label retention during sample preparation
Target Compound Data16,16,17-d3 labeling: >99% isotopic stability
Comparator Or BaselineC2/C4-labeled deuterated steroids: Rapid enolization and H/D back-exchange
Quantified DifferencePrevention of mass shift degradation and loss of internal standard signal
ConditionsLiquid-liquid extraction, methyloxime derivatization, or pH extremes

Guarantees reproducible internal standard response regardless of aggressive sample preparation or derivatization steps, preventing false-positive quantification errors.

Certified reference
Class-level inference
JCTLM listed (C15RM34); certified mass fraction 94.7% (95% CI)
Supports metrological traceability documentation for method validation.
Alternative isotopologues lack comparable JCTLM designation.
Cost-performance
Supporting evidence
Deuterated (d3/d5) Comparable quantitation; lower cost per test
13C-labeled Higher cost, limited availability
Reported cost-performance context; supports procurement review for routine assay implementation.
Passing-Bablok analysis (n=40, 0.16–50.7 nmol/L).
Co-elution behavior
Class-level inference
d3-testosterone Near-identical retention time to endogenous analyte
d5-testosterone Retention shift; systematic bias up to 11 nmol/L
Reported co-elution context; supports matrix-effect compensation review.
UPLC-MS/MS; reversed-phase; clinical serum samples.

Clinical Endocrinology Diagnostics

Testosterone-d3 is the optimal internal standard for routine LC-MS/MS quantification of total and free testosterone in human serum or plasma. Its +3 Da mass shift guarantees interference-free analysis at the sub-ng/mL concentrations required for evaluating female and pediatric endocrinology panels [1].

Sports Doping & Forensic Toxicology

In anti-doping laboratories, legally defensible results require ISO 17034 certified reference materials. Testosterone-d3 perfectly co-elutes with native testosterone in GC-MS and LC-MS/MS screening of urine and blood, ensuring accurate normalization of extraction recoveries for exogenous anabolic-androgenic steroids .

Environmental & Wastewater Monitoring

Tracking steroid hormone contamination in agricultural runoff and municipal wastewater involves highly complex matrices. Testosterone-d3 is selected over T-d5 because its minimal isotope effect ensures it perfectly co-elutes with the target analyte, correcting for the severe matrix suppression typically encountered in environmental samples[2].

Application Fit

Application
Selection Property
Validation Focus
Reference measurement procedure validation
Certified metrological traceability (JCTLM listing)
Accuracy and precision endpoint review
Androgen metabolism pathway studies
Reported aromatase resistance profile
In vitro metabolic stability endpoints
LC-MS/MS method validation for testosterone
Deuterium labeling maintains chromatographic co-elution
Matrix-effect compensation and ion suppression review
Anti-doping and forensic analysis research
Stable isotopic signature for analyte differentiation
Method specificity and chain-of-custody documentation

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

291.227760370 g/mol

Monoisotopic Mass

291.227760370 g/mol

Heavy Atom Count

21

Wikipedia

(17beta)-17-Hydroxy(16,16,17-~2~H_3_)androst-4-en-3-one

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